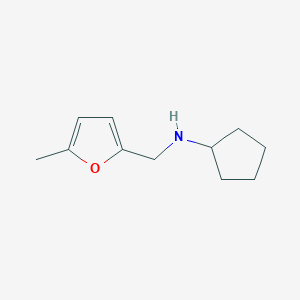
1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(tert-butoxycarbonyl)-5-hydroxypiperidine-2-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as hydroxypiperidines. This compound is a mixture of diastereomers, meaning it contains two or more stereoisomers that are not mirror images of each other. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Synthetic Routes and Reaction Conditions:
Protection of Amines: The tert-butoxycarbonyl (Boc) group is commonly used to protect amines in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide.
Hydroxylation: The hydroxyl group at the 5-position of the piperidine ring can be introduced through hydroxylation reactions, which involve the addition of a hydroxyl group to the molecule.
Carboxylation: The carboxylic acid group at the 2-position can be introduced through carboxylation reactions, which involve the addition of a carboxyl group to the molecule.
Industrial Production Methods:
Large-Scale Synthesis: The compound can be synthesized on an industrial scale using similar methods as described above, but with optimized reaction conditions and larger reaction vessels to accommodate the increased scale.
Purification: After synthesis, the compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired diastereomeric mixture.
Types of Reactions:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group at the 2-position can be reduced to form an alcohol.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Free amine groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for the construction of more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the production of various chemical products, including polymers and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through its interaction with specific molecular targets and pathways. The hydroxyl group at the 5-position and the carboxylic acid group at the 2-position play key roles in its reactivity. The Boc group provides protection to the amine, allowing for selective reactions to occur.
Comparison with Similar Compounds
Similar Compounds: Piperidine-2-carboxylic acid, 1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid, and other hydroxypiperidines.
Uniqueness: The presence of the hydroxyl group at the 5-position and the carboxylic acid group at the 2-position distinguishes this compound from its analogs
Properties
CAS No. |
131950-00-0 |
|---|---|
Molecular Formula |
C11H19NO5 |
Molecular Weight |
245.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



